molecular formula C16H18Cl2N2O2 B5626063 (1S*,5R*)-3-acetyl-6-(3,4-dichlorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-acetyl-6-(3,4-dichlorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5626063
M. Wt: 341.2 g/mol
InChI Key: XRPKUTYZHZSHRA-WCQYABFASA-N
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Description

The diazabicyclo[3.2.2]nonane scaffold is a core structure in various chemical compounds, often investigated for their interactions with biological receptors and for potential applications in material science and pharmacology. While specific studies on "(1S*,5R*)-3-acetyl-6-(3,4-dichlorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane" may be limited, research on similar diazabicyclo nonane derivatives provides insights into their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

Synthesis of diazabicyclo nonane derivatives typically involves complex organic reactions, including Mannich reactions and aminomethylation, to introduce various functional groups onto the core scaffold. For example, the Mannich reaction has been used to synthesize N,S-containing heterocycles, leading to new diazabicyclo nonane derivatives (Dotsenko, Krivokolysko, & Litvinov, 2007).

Molecular Structure Analysis

Structural analysis of diazabicyclo nonane derivatives is critical for understanding their chemical behavior and interaction with biological targets. NMR spectroscopy and X-ray crystallography are commonly used techniques for elucidating their molecular structure, revealing conformations and stereochemistry crucial for their activity (Ponnuswamy et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of diazabicyclo nonane derivatives is influenced by their functional groups. Studies have shown diverse chemical behavior, including reactions with ligands and various organic transformations, which are essential for further modifications and applications of these compounds (Nikit-skaya et al., 1970).

Mechanism of Action

The mechanism of action of diazabicyclononane derivatives can vary depending on the specific compound and its application. For example, in the case of the 3D molecular ferroelectrics mentioned earlier, they showed switchable phase transition and dielectric anomalies .

Future Directions

The future directions for research on diazabicyclononane derivatives could involve exploring their potential applications in various fields, such as the development of new materials with switchable properties .

properties

IUPAC Name

1-[(1S,5R)-6-(3,4-dichlorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O2/c1-10(21)19-7-11-2-4-13(9-19)20(8-11)16(22)12-3-5-14(17)15(18)6-12/h3,5-6,11,13H,2,4,7-9H2,1H3/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPKUTYZHZSHRA-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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